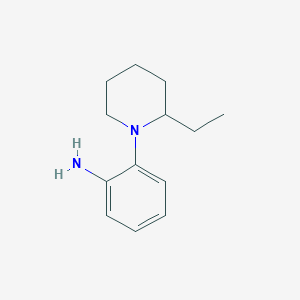

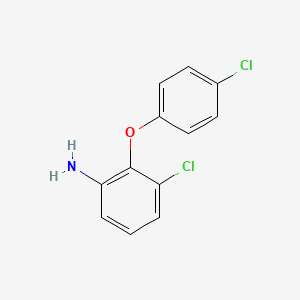

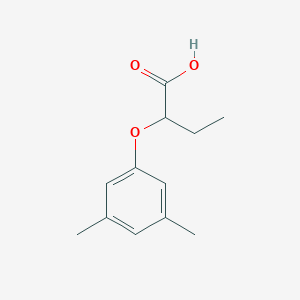

4-Methoxy-3-(4-morpholinyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-3-(4-morpholinyl)benzoic acid is used as an intermediate in organic synthesis . It is also used in a variety of applications as a heat-sealing and anti-blocking agent . This compound is available for pharmaceutical testing .

Molecular Structure Analysis

The molecular weight of this compound is 237.26 . The InChI code is1S/C12H15NO4/c1-16-11-3-2-9 (12 (14)15)8-10 (11)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3, (H,14,15) . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is also at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization in Organometallic Chemistry

4-Methoxy-3-(4-morpholinyl)benzoic acid is utilized in the synthesis of titanocene(IV) complexes, which are characterized by traditional spectroscopic methods. These complexes demonstrate notable cytotoxicity against tumor cell lines, indicating potential applications in cancer research (Ceballos-Torres et al., 2012).

In Vitro Biological Studies

Studies involving the interaction of titanocene(IV) complexes containing this compound with DNA suggest significant implications in biological systems. This interaction, monitored by UV-visible spectroscopy, is crucial in understanding the biological target-molecules of titanocene derivatives (Ceballos-Torres et al., 2012).

Chemical Synthesis Improvement

The compound plays a role in improving the synthetic routes of various chemicals. An example is its use in the synthesis of β-benzamido TACE inhibitors, where it serves as a key intermediate. The improved synthetic route is considered convenient, efficient, and cost-effective (Li-Juan Xing, 2009).

Role in Pharmacology

In pharmacological research, derivatives of this compound have been evaluated for their potential in inhibiting tubulin polymerization in vitro. This evaluation contributes to understanding the interactions at the colchicine/podophyllotoxin binding site of tubulin, indicating a potential pathway for the development of antineoplastic agents (Batra et al., 1986).

Luminescent Property Studies

The compound is used in the study of luminescent properties in lanthanide coordination compounds. Specifically, the influence of electron-releasing and electron-withdrawing substituents on the photophysical properties of these compounds is assessed (Sivakumar et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-3-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-11-3-2-9(12(14)15)8-10(11)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVWGJYXIARGIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589822 |

Source

|

| Record name | 4-Methoxy-3-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-91-0 |

Source

|

| Record name | 4-Methoxy-3-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)